molecular formula C14H25NO4 B5918978 ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate

ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate

Cat. No.: B5918978
M. Wt: 271.35 g/mol
InChI Key: UZULUDFGYFDQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is a complex organic compound that features a piperidine ring, a dioxolane ring, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the formation of the dioxolane ring and subsequent esterification to introduce the ethyl acetate group.

  • Formation of Piperidine Derivative:

      Starting Material: 2-methylpiperidine

      Reagents: Formaldehyde and hydrogen chloride

      Conditions: Reflux in an aqueous medium to form 2-methyl-4-(1-piperidinylmethyl)piperidine

  • Formation of Dioxolane Ring:

      Starting Material: 2-methyl-4-(1-piperidinylmethyl)piperidine

      Reagents: Ethylene glycol and para-toluenesulfonic acid

      Conditions: Reflux in toluene to form the dioxolane ring

  • Esterification:

      Starting Material: 2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolane

      Reagents: Ethyl chloroacetate and sodium hydride

      Conditions: Reflux in anhydrous tetrahydrofuran (THF) to yield this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in DMF (dimethylformamide)

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperidine and dioxolane moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the dioxolane ring may influence the compound’s stability and reactivity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate can be compared with other compounds containing piperidine and dioxolane rings:

    Similar Compounds:

Uniqueness: The combination of piperidine, dioxolane, and ethyl acetate groups in this compound provides a unique structure that offers distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[2-methyl-4-(piperidin-1-ylmethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-3-17-13(16)9-14(2)18-11-12(19-14)10-15-7-5-4-6-8-15/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULUDFGYFDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCC(O1)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.